Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with chloro, fluoro, and methoxy groups, as well as an ethyl ester functional group.
Preparation Methods
The synthesis of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring through halogenation reactions.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base.
Esterification: Formation of the ethyl ester group through esterification with ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and antibacterial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Materials Science: Employed in the development of novel materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
This compound: Differing in the position or type of substituents on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJROYKZZLBEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.